Ethyl 5-chloro-5-oxopentanoate
Overview
Description
Ethyl 5-chloro-5-oxopentanoate is an organic compound with the molecular formula C7H11ClO3. . This compound is characterized by its ester functional group and a chlorine atom attached to the fifth carbon of the pentanoate chain. It is used in various chemical reactions and has applications in different fields of scientific research.
Mechanism of Action
Mode of Action
It’s known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that Ethyl 5-chloro-5-oxopentanoate may undergo similar reactions in the body, leading to the formation of new compounds.
Biochemical Pathways
It’s known that similar compounds can be involved in various biochemical reactions, such as the formation of oximes and hydrazones . These reactions can have downstream effects on various biological processes.
Pharmacokinetics
It’s known that similar compounds can be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . These properties can impact the bioavailability of this compound.
Result of Action
It’s known that similar compounds can have various effects at the molecular and cellular level, such as the formation of new compounds through reactions with aldehydes and ketones .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as it’s recommended to be stored in an inert atmosphere at 2-8°C . Additionally, the compound’s action and efficacy can be influenced by the pH and enzyme levels in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ethyl 5-chloro-5-oxopentanoate typically involves the reaction of glutaric acid monoethyl ester with an appropriate acid chloride reagent . The reaction conditions often include the use of a solvent such as dichloromethane and a base like pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-chloro-5-oxopentanoate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like triethylamine.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pentanoates.
Hydrolysis: Formation of 5-chloropentanoic acid.
Reduction: Formation of 5-chloro-5-hydroxypentanoate.
Scientific Research Applications
Ethyl 5-chloro-5-oxopentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Ethyl 5-chloro-5-oxopentanoate can be compared with other similar compounds such as:
Ethyl 5-bromo-5-oxopentanoate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Ethyl 5-iodo-5-oxopentanoate: Contains an iodine atom, which can affect the compound’s reactivity and stability.
Ethyl 5-fluoro-5-oxopentanoate:
The uniqueness of this compound lies in its specific reactivity profile and the balance between its electrophilic and nucleophilic sites, making it a versatile compound in various chemical transformations.
Properties
IUPAC Name |
ethyl 5-chloro-5-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO3/c1-2-11-7(10)5-3-4-6(8)9/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJAQUGGQMCNJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80966418 | |
Record name | Ethyl 5-chloro-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80966418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5205-39-0 | |
Record name | Pentanoic acid, 5-chloro-5-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5205-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-chloro-5-oxovalerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005205390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5205-39-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249814 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 5-chloro-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80966418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 5-chloro-5-oxovalerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.637 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethyl 5-chloro-5-oxopentanoate in the synthesis of Calcimycin analogs?
A1: this compound acts as a reagent in the condensation reaction with Calcimycin (A23187) to produce a new derivative, CD3 []. This derivative is one of three synthesized in the study, with the others utilizing similar compounds with longer carbon chains (ethyl 7-chloro-7-oxoheptanoate and 9-chloro-9-oxononanoate) []. The condensation reaction specifically occurs between the carboxylic acid group of this compound and the benzoxazole nitrogen of Calcimycin [].
Q2: How does the addition of the this compound moiety affect the acidity of the resulting Calcimycin analog (CD3)?
A2: The research indicates that attaching the aliphatic carboxylic arm from this compound to the benzoxazole nitrogen of Calcimycin significantly increases the acidity of the carboxylic function in the resulting CD3 analog by approximately 3 log units []. This dramatic increase is attributed to the electron-withdrawing effect of the amide group adjacent to the benzoxazole ring, which influences the electron density of the linked aliphatic carboxylic function [].
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